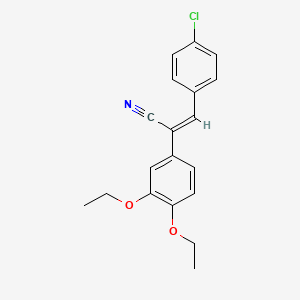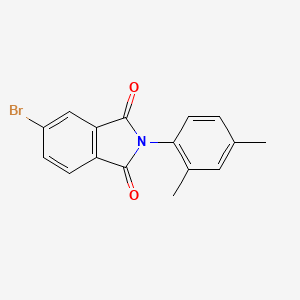
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylcyclohexylidene)cyclopropanecarbohydrazide, also known as CPPC, is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPPC is a cyclopropane derivative that has been synthesized and studied for its various pharmacological effects.
Applications De Recherche Scientifique
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been studied for its various pharmacological effects, including its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been shown to exhibit anticonvulsant activity in animal models, suggesting its potential in the treatment of epilepsy. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has demonstrated anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has also been found to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity and has been implicated in the pathophysiology of epilepsy.
Biochemical and Physiological Effects:
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the levels of inflammatory mediators in the body, suggesting its potential as an anti-inflammatory agent. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has also been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant activity. Additionally, N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anti-tumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has several advantages for lab experiments, including its high yield and purity, which make it suitable for further research. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide is also relatively stable and easy to handle, making it a convenient compound to work with. However, there are some limitations to using N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide. One area of interest is its potential as an anticonvulsant agent, particularly in the treatment of refractory epilepsy. Further studies are needed to determine the optimal dosage and administration route of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide for this indication. Another area of interest is its potential as an anti-tumor agent, particularly in the treatment of breast cancer. Studies are needed to determine the efficacy of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide and its potential as an anti-inflammatory agent.
Méthodes De Synthèse
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide can be synthesized by reacting 3-methylcyclohexanone with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with cyclopropanecarboxylic acid chloride to obtain N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide. The synthesis of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been optimized to achieve high yields and purity, making it suitable for further research.
Propriétés
IUPAC Name |
N-[(Z)-(3-methylcyclohexylidene)amino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-3-2-4-10(7-8)12-13-11(14)9-5-6-9/h8-9H,2-7H2,1H3,(H,13,14)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSDETQFZQELRN-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2CC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2CC2)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)



![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)